Hydrazinecarboximidamide, 2-[(4-aminophenyl)methylene]-
Description
Hydrazinecarboximidamide derivatives are a class of compounds characterized by a hydrazinecarboximidamide backbone substituted with aromatic or heteroaromatic groups. The compound Hydrazinecarboximidamide, 2-[(4-aminophenyl)methylene]- features a 4-aminophenyl substituent at the methylene position.
Properties
CAS No. |
89481-41-4 |
|---|---|
Molecular Formula |
C8H11N5 |
Molecular Weight |
177.21 g/mol |
IUPAC Name |
2-[(4-aminophenyl)methylideneamino]guanidine |
InChI |
InChI=1S/C8H11N5/c9-7-3-1-6(2-4-7)5-12-13-8(10)11/h1-5H,9H2,(H4,10,11,13) |
InChI Key |
QFXOKWKALRAJEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NN=C(N)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboximidamide, 2-[(4-aminophenyl)methylene]- typically involves the reaction of hydrazinecarboximidamide with 4-aminobenzaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of Hydrazinecarboximidamide, 2-[(4-aminophenyl)methylene]- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as column chromatography may be employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboximidamide, 2-[(4-aminophenyl)methylene]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group on the phenyl ring can participate in substitution reactions with electrophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base
Major Products Formed
Oxidation: Formation of corresponding nitro or nitroso derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
Hydrazinecarboximidamide, 2-[(4-aminophenyl)methylene]- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Hydrazinecarboximidamide, 2-[(4-aminophenyl)methylene]- involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. The compound’s structure allows it to form stable complexes with metal ions, which can further influence its biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Variations
The biological and chemical properties of hydrazinecarboximidamide derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogs:
Table 1: Key Structural Analogs and Their Properties
Anticancer Activity
- Compound 8l (4-fluorobenzyl substituent) exhibited potent antiproliferative activity against triple-negative breast cancer (MDA-MB-231) with IC50 = 2.41 µM, comparable to doxorubicin. Mechanistic studies confirmed apoptosis induction via caspase-3 activation .
- N-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl) derivatives (e.g., compound 28 ) showed antimicrobial activity against methicillin-resistant Staphylococcus aureus (MIC = 2 µg/mL) by disrupting FtsZ polymerization .
Neuropharmacological Activity
- AC-263093 and CFMHC (3,4-dibromophenyl and 4-chloro-3-trifluoromethylphenyl substituents) activated NPFFR2 receptors, inducing anxiogenic effects in rodents at doses ≥1 mg/kg .
Skin Sensitization
Biological Activity
Hydrazinecarboximidamide, specifically the derivative 2-[(4-aminophenyl)methylene]-, is a compound of significant interest due to its diverse biological activities. This article aims to consolidate findings from various studies, highlighting the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Hydrazinecarboximidamide derivatives are characterized by the presence of an azomethine group (–NH–N=CH–) linked to a carbonyl group. The specific structure of 2-[(4-aminophenyl)methylene]- enhances its reactivity and biological profile. The compound's ability to form hydrazones with aldehydes and ketones further expands its chemical versatility.
Biological Activities
1. Antimicrobial Activity
Hydrazinecarboximidamide derivatives have shown promising antimicrobial properties. Studies indicate that these compounds exhibit significant activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Mycobacterium tuberculosis
For instance, a study reported minimum inhibitory concentrations (MICs) for certain hydrazones ranging from 1.25 to 100 µg/mL against Mycobacterium tuberculosis, showcasing their potential as anti-tubercular agents .
Table 1: Antimicrobial Activity of Hydrazinecarboximidamide Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 2-[(4-aminophenyl)methylene]- | S. aureus | 0.0039 - 0.025 |
| 2-[(4-nitrophenyl)methylene]- | E. coli | 0.025 - 0.1 |
| Various derivatives | M. tuberculosis | 1.25 - 100 |
2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, particularly through its ability to inhibit nitric oxide synthase and reactive oxygen species . Aminoguanidine, a parent compound related to hydrazinecarboximidamide, has demonstrated antioxidant properties that protect cells from oxidative stress.
3. Cytotoxicity and Anticancer Activity
Research has indicated that hydrazinecarboximidamide derivatives possess cytotoxic effects against various cancer cell lines. For example, IC50 values for certain derivatives in HepG2 liver cancer cells were reported between 5.27 µM and >500 µM, suggesting a range of potency based on structural modifications .
The biological activities of hydrazinecarboximidamide are attributed to several mechanisms:
- Enzyme Inhibition : Compounds inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 17.95 to 54.93 µM for AChE .
- Antioxidant Activity : By scavenging free radicals and inhibiting oxidative stress pathways, these compounds may protect against cellular damage.
- Molecular Docking Studies : Computational analyses have shown favorable binding interactions with target proteins involved in microbial resistance mechanisms .
Case Studies
Case Study: Antitubercular Activity Evaluation
In a recent study, a series of hydrazone derivatives were synthesized using chitosan hydrochloride as a catalyst. These compounds exhibited strong anti-tubercular activity against both vaccine and clinical strains of Mycobacterium tuberculosis, with one derivative achieving a docking score superior to standard treatments like ciprofloxacin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
